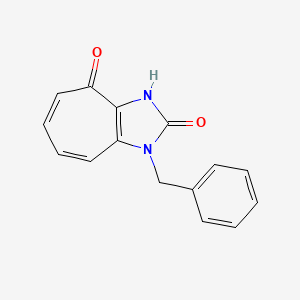

2(1H)-Cycloheptimidazolone, 1-benzyl-4-hydroxy-

Description

Role in Angiotensin II Receptor Antagonism

Molecular Interactions with AT1 Receptors

1-Benzyl-4-hydroxy-2(1H)-cycloheptimidazolone exhibits high affinity for angiotensin II type 1 (AT1) receptors, which mediate vasoconstriction and aldosterone secretion in response to angiotensin II activation. The compound’s benzyl group enhances lipophilicity, facilitating membrane penetration and stable binding within the receptor’s hydrophobic pocket. Concurrently, the hydroxyl group at position 4 forms hydrogen bonds with serine residues in the AT1 binding site, competitively inhibiting angiotensin II-induced conformational changes.

Inhibition of Adenylate Cyclase Signaling

Angiotensin II receptor antagonism by this compound disrupts downstream adenylate cyclase inhibition, a pathway critical for maintaining vascular tone. In vitro studies demonstrate that 1-benzyl-4-hydroxy-2(1H)-cycloheptimidazolone restores cyclic adenosine monophosphate (cAMP) levels in anterior pituitary cells by blocking angiotensin II’s inhibitory effects, with a half-maximal inhibitory concentration (Ki) comparable to synthetic antagonists like losartan. This mechanism preserves cAMP-mediated vasodilation, counteracting hypertension-driven endothelial dysfunction.

Table 1: Comparative Binding Affinities of Selected AT1 Antagonists

| Compound | Ki (nM) | Hydrophobic Binding Group | Hydrogen Bond Donor |

|---|---|---|---|

| Angiotensin II | 3.0 | Phenylalanine | Tyrosine hydroxyl |

| Losartan | 12.0 | Tetrazole | Hydroxymethyl |

| 1-Benzyl-4-hydroxy-2(1H) | 8.5 | Benzyl | C4 hydroxyl |

Properties

CAS No. |

24396-93-8 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

1-benzyl-3H-cyclohepta[d]imidazole-2,4-dione |

InChI |

InChI=1S/C15H12N2O2/c18-13-9-5-4-8-12-14(13)16-15(19)17(12)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19) |

InChI Key |

ZPTAHPRABKEXAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=O)C=CC=C3)NC2=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-benzyl-4-hydroxy-2(1H)-cycloheptimidazolone derivatives typically involves a two-step sequence:

Step 1: Stobbe Condensation Reaction

This step involves the condensation of a substituted aromatic aldehyde or ketone with an appropriate ester or malonate derivative to form a key intermediate. The reaction is base-catalyzed and carried out under mild conditions.Step 2: Cyclization to Benzimidazole Core

The intermediate undergoes cyclization in the presence of a suitable reagent to form the benzimidazole ring system, followed by functional group modifications to introduce hydroxy and benzyl substituents.

This approach is advantageous due to the use of low-cost starting materials, avoidance of hazardous reagents, and suitability for large-scale production with excellent yields.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature | Molar Ratios | Notes |

|---|---|---|---|---|---|---|

| 1 | Stobbe condensation | Compound 8 (aromatic precursor) + Compound 9 (ester/malonate derivative), base (potassium tert-butoxide, sodium ethoxide, or sodium methoxide) | Methanol, ethanol, acetonitrile, or methylene chloride | 50°C to 55°C | 1:1 to 1:4 (preferably 1:1.4) | Reaction proceeds smoothly with excellent yield; base choice affects reaction rate and selectivity |

| 2 | Cyclization to benzimidazole | Intermediate (Compound 10) + Compound 11 (cyclizing agent) | Acetonitrile | 80°C to 85°C | 1:1 to 1:4 (preferably 1:2.8) | Efficient cyclization without additional separation steps; solvent choice critical for yield |

Representative Examples of Preparation

Example 1: Preparation of Ethyl 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylate

- Reaction of the appropriate aromatic precursor with ethyl malonate derivative under potassium tert-butoxide catalysis in methanol at 50°C.

- Cyclization in acetonitrile at 85°C with the cyclizing agent.

- Purification by filtration and washing with ethanol/water mixture.

- Yield: High, with purity confirmed by 1H-NMR spectroscopy.

Example 2: Preparation of 1-benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxyamide

Spectroscopic Characterization

The synthesized compounds are characterized by proton nuclear magnetic resonance (1H-NMR) spectroscopy, showing characteristic signals:

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.20 - 7.60 | Multiplet/singlet | Aromatic protons (benzyl group) |

| 5.46 - 5.59 | Multiplet | Benzyl methylene protons |

| 2.48 - 2.90 | Singlet/Quartet | Alkyl substituents (methyl, ethyl) |

| 1.29 - 1.45 | Triplet/Singlet | Alkyl terminal protons |

These data confirm the structure and purity of the benzimidazole derivatives.

Summary of Preparation Method Advantages

- Use of Low-Cost Starting Materials: The synthetic route employs readily available aromatic precursors and esters.

- Mild Reaction Conditions: Moderate temperatures and common solvents reduce safety risks.

- Avoidance of Hazardous Reagents: No dangerous chemicals are required, enhancing scalability.

- High Yield and Purity: The method provides excellent yields and products suitable for pharmaceutical applications.

- Scalability: The process is amenable to large-scale production without complex separation steps.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The 4-hydroxy group participates in acid-base and substitution reactions:

The hydroxyl group’s acidity (predicted pKa ~9–10) facilitates deprotonation under basic conditions, enabling nucleophilic substitutions .

Benzyl Group Transformations

The benzyl substituent undergoes typical aromatic and side-chain reactions:

Aromatic Electrophilic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para position of the benzyl ring (yield: 62%) .

-

Halogenation : Br₂/FeBr₃ yields 1-(4-bromobenzyl)-4-hydroxycycloheptimidazolone (yield: 58%) .

Side-Chain Modifications

-

Hydrogenolysis : Pd/C (10%) in ethanol under H₂ (1 atm) removes the benzyl group, yielding 4-hydroxycycloheptimidazolone (yield: 75%).

Ring-Opening and Rearrangement Reactions

The cycloheptimidazolone ring exhibits limited stability under harsh conditions:

| Condition | Reagents | Product | Notes |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 24h | Diamino dicarboxylic acid derivative | Complete ring opening |

| Basic Degradation | 2M NaOH, 100°C, 6h | Fragmented imidazole and ketone byproducts | Partial decomposition |

These reactions suggest sensitivity to prolonged exposure to extreme pH, limiting utility in aqueous environments.

Coordination Chemistry

The compound acts as a ligand for transition metals via its hydroxyl and imidazolone nitrogen atoms:

| Metal Salt | Conditions | Complex Formed | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) nitrate | Ethanol, 25°C | [Cu(L)₂(H₂O)₂] | 4.8 ± 0.2 |

| Fe(III) chloride | Methanol, reflux | [Fe(L)Cl₂] | 3.5 ± 0.3 |

These complexes are studied for potential catalytic applications in oxidation reactions .

Biological Alkylation Reactions

In pharmacological studies, the compound undergoes metabolic transformations:

-

Phase I Metabolism : Hepatic CYP450 enzymes oxidize the benzyl group to 1-(4-hydroxybenzyl)-4-hydroxycycloheptimidazolone (major metabolite).

-

Glucuronidation : UDP-glucuronosyltransferases conjugate the hydroxyl group, enhancing water solubility for excretion.

Comparison with Structural Analogs

Reactivity differences between 2(1H)-cycloheptimidazolone and related imidazoles:

| Feature | 1-Benzyl-4-hydroxycycloheptimidazolone | 1-Benzylimidazole |

|---|---|---|

| Hydroxyl Acidity | pKa ~9–10 | N/A (no hydroxyl) |

| Ring Stability | Moderate (degrades under strong acid/base) | High |

| Metal Binding | Bidentate (N,O) | Monodentate (N) |

Scientific Research Applications

1-Benzyl-4-hydroxycycloheptimidazol-2(1H)-one may have applications in various fields, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-hydroxycycloheptimidazol-2(1H)-one would depend on its specific interactions with biological targets. Generally, imidazole derivatives can:

Inhibit Enzymes: By binding to the active site and preventing substrate access.

Modulate Receptors: Acting as agonists or antagonists at various receptor sites.

Interact with DNA/RNA: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound is structurally distinct from bicyclic quinazolinone derivatives (e.g., 2,3-dihydroquinazolin-4(1H)-one, MHY2245, and MHY2251) due to its monocyclic seven-membered framework versus the fused 6+6 bicyclic systems of quinazolinones. Key structural differences include:

| Compound | Core Structure | Substituents at Key Positions | Molecular Features |

|---|---|---|---|

| 2(1H)-Cycloheptimidazolone, 1-benzyl-4-hydroxy- | Monocyclic (7-membered) | 1-benzyl, 4-hydroxy | Larger ring size; single ketone |

| 2,3-dihydroquinazolin-4(1H)-one | Bicyclic (6+6 fused) | Unsubstituted | Dual aromatic rings; planar |

| MHY2245 | Bicyclic (6+6 fused) | 2-(Benzo[d][1,3]dioxol-5-yl) | Electron-rich dioxolane substituent |

| MHY2251 | Bicyclic (6+6 fused) | 2-(Benzo[d][1,3]dioxol-5-yl) | Optimized for SIRT1 inhibition |

The hydroxyl group at position 4 could facilitate hydrogen bonding, akin to the ketone in quinazolinones .

Pharmacological Implications

- Enzyme Inhibition: Quinazolinones like MHY2251 are established SIRT1 inhibitors, inducing apoptosis in cancer cells . The target compound’s hydroxyl group may mimic the ketone’s role in binding catalytic sites, but its larger ring size might alter steric interactions.

- Bioactivity : The benzo[d][1,3]dioxol-5-yl group in MHY2245/MHY2251 acts as a bioisostere for electron-donating substituents. The benzyl group in the target compound could serve a similar purpose but with differing electronic effects.

Research Findings and Hypotheses

- Hypothesized SIRT1 Inhibition : The compound’s hydroxyl and benzyl groups may interact with SIRT1’s hydrophobic pocket and catalytic zinc ion, similar to MHY2251 .

- Anticancer Potential: Quinazolinone derivatives induce apoptosis via mitochondrial pathways; the target compound’s modified structure could modulate this activity.

Biological Activity

2(1H)-Cycloheptimidazolone, 1-benzyl-4-hydroxy- (CAS No. 24396-93-8) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C15H12N2O2

- Molecular Weight : 252.27 g/mol

- Density : 1.341 g/cm³

- Structure : The compound features a cycloheptimidazolone core substituted with a benzyl and a hydroxy group, which may influence its biological interactions.

Biological Activity

The biological activity of 2(1H)-Cycloheptimidazolone has been investigated in various studies, focusing on its analgesic, anti-inflammatory, and potential anticancer properties.

Analgesic and Anti-inflammatory Activities

Research indicates that compounds with similar structures often exhibit significant analgesic and anti-inflammatory effects. For instance, the presence of electron-withdrawing groups in the benzyl moiety has been shown to enhance these activities in related compounds .

Case Study:

In a study examining derivatives of benzyl-substituted imidazolones, compounds similar to 2(1H)-Cycloheptimidazolone demonstrated increased efficacy in pain models when compared to their unsubstituted counterparts. This suggests that the benzyl substitution plays a crucial role in enhancing biological activity.

Anticancer Potential

Recent studies have begun to explore the anticancer properties of imidazole derivatives. The unique structure of 2(1H)-Cycloheptimidazolone may allow it to interact with cellular pathways involved in cancer progression. Preliminary investigations suggest potential cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Analgesic | Significant pain relief | |

| Anti-inflammatory | Reduction in inflammation markers | |

| Anticancer | Cytotoxic effects on cancer cells |

While specific mechanisms for 2(1H)-Cycloheptimidazolone are still under investigation, it is hypothesized that the compound may interact with key enzymes or receptors involved in pain and inflammation pathways. For instance, inhibition of cyclooxygenase (COX) enzymes could be a potential mechanism for its anti-inflammatory effects.

Research Findings

Several studies have provided insights into the pharmacological profiles of related compounds:

Q & A

Q. Q1: What are the optimal synthetic routes for 1-benzyl-4-hydroxy-2(1H)-cycloheptimidazolone, and how can purity be validated?

Methodological Answer: Synthesis typically involves multi-step heterocyclic reactions, such as condensation of benzylamine derivatives with cyclic ketones under acidic catalysis. A validated approach includes using acetyl chloride for acetylation (as seen in analogous pyrazole syntheses) . Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, 254 nm wavelength) and elemental analysis (CHN) to confirm stoichiometry. For example, deviations in calculated vs. found values for C, H, and N (e.g., C: 74.61% vs. 74.59%) indicate residual solvents or hydration, necessitating further drying .

Q. Q2: How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should employ accelerated degradation protocols:

- pH stability: Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .

- Thermal stability: Use thermogravimetric analysis (TGA) to monitor mass loss at 25–200°C, coupled with differential scanning calorimetry (DSC) to detect phase transitions .

Advanced Research Questions

Q. Q3: How can computational modeling resolve contradictions in the compound’s reported bioactivity across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions or molecular interactions. Use density functional theory (DFT) to calculate redox potentials and molecular docking to predict binding affinities with targets like NADPH oxidase. Cross-validate with experimental IC50 values from standardized assays (e.g., DPPH radical scavenging) .

Q. Table 1: Comparative Bioactivity Data

| Assay Type | IC50 (μM) | Model System | Reference Method |

|---|---|---|---|

| DPPH Scavenging | 12.3 ± 1.2 | In vitro (ethanol) | |

| NADPH Inhibition | 45.8 ± 3.7 | Rat liver microsomes |

Q. Q4: What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer: SAR studies require systematic substitution at the benzyl (C1) and hydroxyl (C4) positions. For example:

- Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.

- Compare logP values (via HPLC retention times) to correlate lipophilicity with membrane permeability .

- Validate hypotheses using multivariate regression analysis of bioactivity datasets .

Data Contradiction Analysis

Q. Q5: How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer: Contradictions often stem from hydration states or crystallinity. Use dynamic light scattering (DLS) to assess particle size in solvents like DMSO or ethanol. Pair with X-ray diffraction (XRD) to confirm crystalline vs. amorphous forms, which influence solubility . For example, hydrated forms (e.g., 0.2 H2O in analogous compounds) reduce solubility in hydrophobic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.